![molecular formula C17H13ClFN3OS2 B11172560 N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B11172560.png)
N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-({[(4-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-FLUOROBENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-FLUOROBENZAMIDE typically involves multiple steps:
Formation of 1,3,4-thiadiazole ring: The starting material, 4-chlorobenzoic acid, undergoes esterification with methanol to form methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorobenzohydrazide through hydrazination.
Cyclization: The hydrazide is treated with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.
Introduction of sulfanyl group: The thiadiazole derivative is reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the sulfanyl group.
Formation of final product: The intermediate is then coupled with 3-fluorobenzoyl chloride to yield the final product, N-[5-({[(4-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-FLUOROBENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[5-({[(4-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-FLUOROBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the mechanism of action of thiadiazole derivatives and their interactions with enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-({[(4-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-FLUOROBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The presence of the 4-chlorophenyl and 3-fluorobenzamide groups enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring and chlorophenyl group but lacks the fluorobenzamide moiety.
N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar structure but with an amine group instead of the sulfanyl and fluorobenzamide groups.
Uniqueness
N-[5-({[(4-CHLOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-FLUOROBENZAMIDE is unique due to the combination of the thiadiazole ring, 4-chlorophenyl group, and 3-fluorobenzamide moiety
Properties
Molecular Formula |
C17H13ClFN3OS2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C17H13ClFN3OS2/c18-13-6-4-11(5-7-13)9-24-10-15-21-22-17(25-15)20-16(23)12-2-1-3-14(19)8-12/h1-8H,9-10H2,(H,20,22,23) |
InChI Key |
GLXDOOZKEJBOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172478.png)
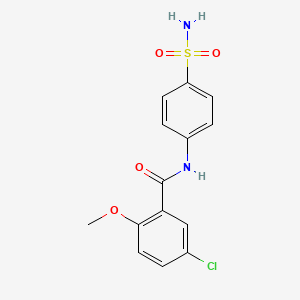
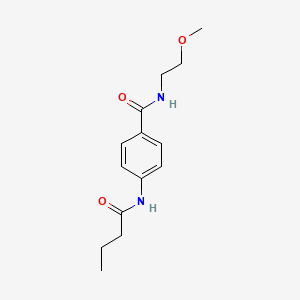
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11172502.png)
![N-[4-(dipropylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172506.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11172515.png)
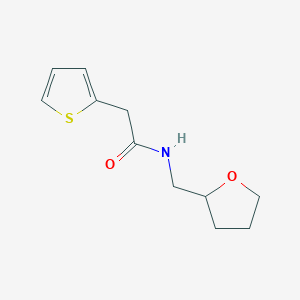
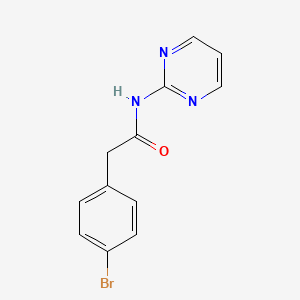
![2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B11172533.png)

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B11172536.png)
![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172555.png)
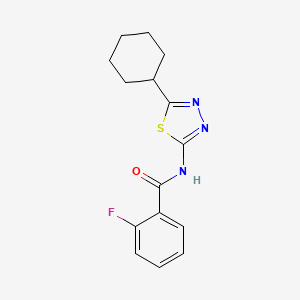
![2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11172565.png)
